

Oxysophocarpine: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Oxysophocarpine

Cat. No.: B1203280

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine, a quinolizidine alkaloid primarily isolated from plants of the Sophora genus, has garnered significant attention within the scientific community for its diverse pharmacological activities. This document provides an in-depth technical guide on **Oxysophocarpine**, summarizing its core physicochemical properties, exploring its multifaceted mechanisms of action through various signaling pathways, and detailing experimental protocols for its study. This whitepaper aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Physicochemical Properties

Oxysophocarpine presents as a white crystalline powder. Its fundamental chemical and physical characteristics are pivotal for its application in research and drug development.

Property	Value	References
CAS Number	26904-64-3	[1][2][3][4][5]
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₂	[1][3][4]
Molecular Weight	262.35 g/mol	[1][3][5]
Purity	Typically ≥98% (HPLC)	[1][2][4]
Synonyms	(+)-Oxysophocarpine, Sophocarpine N-oxide	[1][3][4]
Botanical Source	Sophora flavescens Ait., Styphnolobium japonicum (L.) Schott	[1][2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Ethanol.	[2][4]

Pharmacological Activities and Signaling Pathways

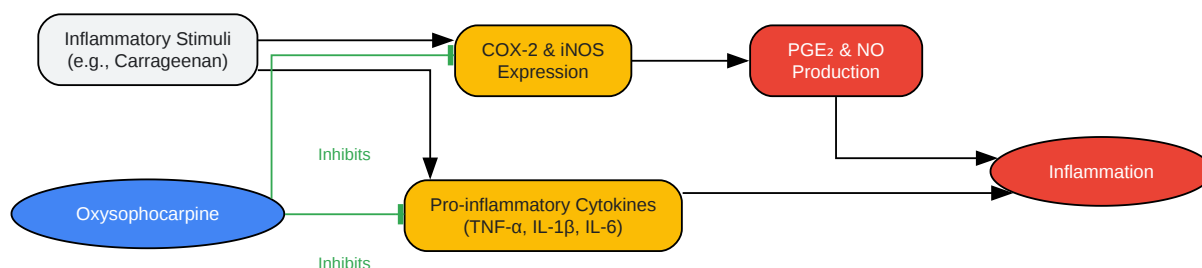
Oxysophocarpine exhibits a broad spectrum of biological effects, including anti-inflammatory, anti-cancer, neuroprotective, and analgesic properties. These effects are mediated through its interaction with various cellular signaling pathways.

Anti-Inflammatory Effects

Oxysophocarpine has demonstrated potent anti-inflammatory activity. It has been shown to reduce ear swelling induced by xylene and paw edema induced by carrageenan in mice. This effect is attributed to the inhibition of pro-inflammatory mediators.[4]

A key mechanism involves the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression. This, in turn, reduces the production of prostaglandin E₂ (PGE₂) and nitric oxide (NO), key mediators of inflammation. Furthermore,

Oxysophocarpine can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4]

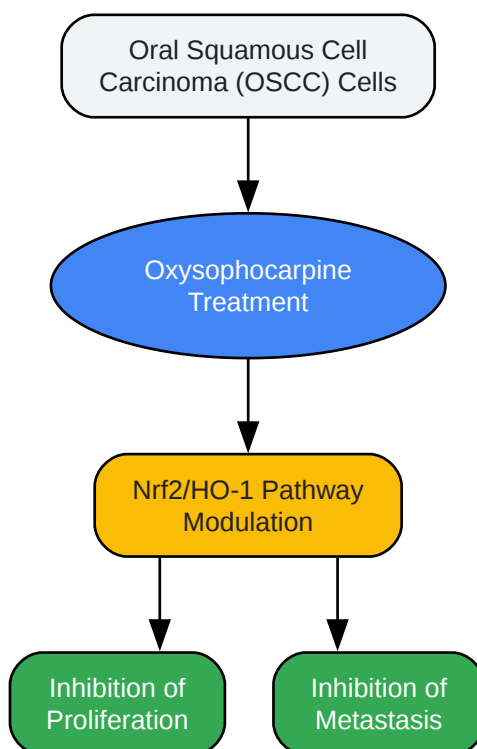


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Caption: Anti-inflammatory signaling pathway of **Oxysophocarpine**.

Anti-Cancer Activity

In the context of oncology, **Oxysophocarpine** has shown promise in retarding the growth and metastasis of oral squamous cell carcinoma (OSCC).[4] Its mechanism of action is linked to the Nrf2/HO-1 signaling pathway. **Oxysophocarpine** has been observed to inhibit the proliferation, migration, and invasion of OSCC cells in vitro.[4]



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Caption: Workflow of **Oxysophocarpine**'s anti-cancer effects on OSCC.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the pharmacological activities of **Oxysophocarpine**. Researchers should adapt these protocols to their specific experimental conditions.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of **Oxysophocarpine** on the proliferation of cancer cells.

Methodology:

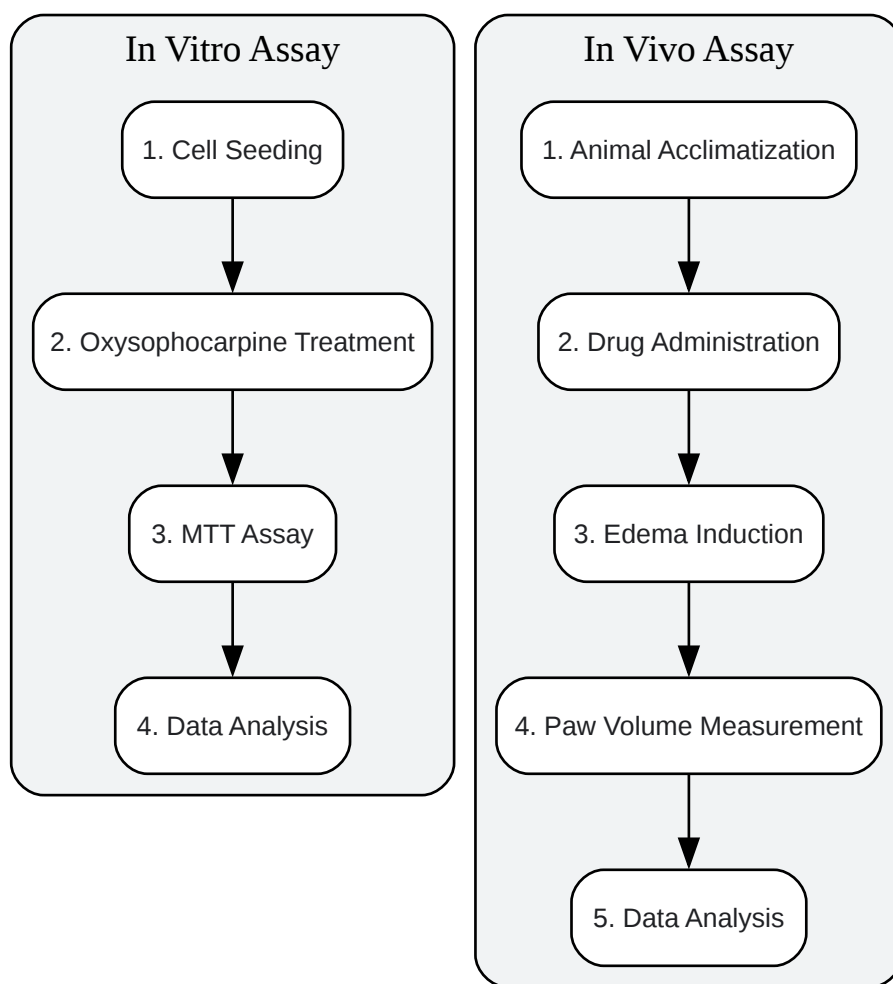
- Cell Seeding: Plate cancer cells (e.g., SCC-9 and SCC-15 oral squamous carcinoma cells) in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.[4]
- Treatment: Treat the cells with varying concentrations of **Oxysophocarpine** (e.g., 1, 5, 10 μ M) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the supernatant and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control group.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory effects of **Oxysophocarpine** in a mouse model.

Methodology:

- **Animal Acclimatization:** Acclimatize male ICR mice for one week with free access to food and water.
- **Drug Administration:** Administer **Oxysophocarpine** (e.g., 20, 40, 80 mg/kg) or a vehicle control intraperitoneally one hour before carrageenan injection.
- **Induction of Edema:** Inject 50 μ L of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
- **Paw Volume Measurement:** Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
- **Data Analysis:** Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.



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Caption: General experimental workflows for in vitro and in vivo studies.

Conclusion

Oxysophocarpine is a promising natural compound with a well-defined chemical structure and significant therapeutic potential. Its multifaceted pharmacological activities, underpinned by its interactions with key signaling pathways, make it a compelling candidate for further investigation and drug development. This technical guide provides a foundational understanding for researchers to explore the full potential of this intriguing alkaloid.

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